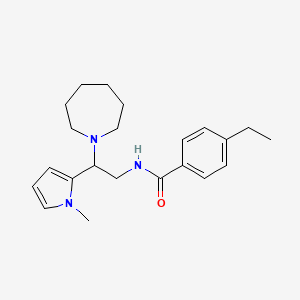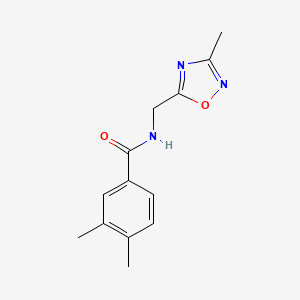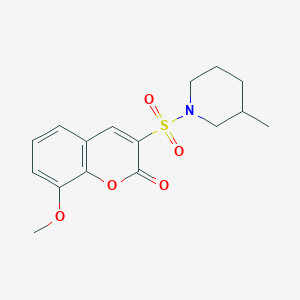
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as APEB, and it is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
APEB acts as a selective antagonist of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide, which is a G protein-coupled receptor that is involved in the regulation of neuronal excitability and synaptic plasticity. By blocking the activity of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide, APEB can modulate the release of neurotransmitters such as glutamate, which is involved in the pathogenesis of several neurological disorders.
Biochemical and Physiological Effects
APEB has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the reduction of oxidative stress. These effects have been observed in animal models of neurological disorders, suggesting that APEB may have therapeutic potential in the treatment of these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using APEB in lab experiments is its selectivity for N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide, which allows for specific modulation of this receptor without affecting other signaling pathways. However, APEB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on APEB and its potential applications in the treatment of neurological disorders. These include the development of more potent and selective N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide antagonists, the investigation of the long-term effects of APEB on neuronal function, and the exploration of its potential use in combination with other drugs for the treatment of complex neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for APEB in clinical settings.
Métodos De Síntesis
The synthesis of APEB involves a series of chemical reactions that utilize various reagents and solvents. The process begins with the preparation of 1-methyl-1H-pyrrole-2-carboxylic acid, which is then reacted with 2-azepanone to form the intermediate product. This intermediate is then coupled with 4-ethylbenzoyl chloride to yield the final product, APEB.
Aplicaciones Científicas De Investigación
APEB has been widely used in scientific research to investigate the role of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide in various physiological and pathological conditions. Studies have shown that N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide plays a crucial role in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. APEB has been used to block the activity of N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide in animal models of these diseases, leading to promising results in the development of new therapeutic strategies.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O/c1-3-18-10-12-19(13-11-18)22(26)23-17-21(20-9-8-14-24(20)2)25-15-6-4-5-7-16-25/h8-14,21H,3-7,15-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPAMZMBQNQWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC(C2=CC=CN2C)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-ethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2997694.png)
![3-Fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide](/img/structure/B2997696.png)


![10-[4-(tert-butyl)benzyl]-7-methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2997701.png)
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2997703.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2997704.png)





![2-(2-((2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2997712.png)
